molecular formula C19H18N2O3 B2600050 (2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 313234-14-9

(2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No. B2600050
CAS RN: 313234-14-9
M. Wt: 322.364
InChI Key: OAAJGNWIUXPXSL-VZCXRCSSSA-N
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Description

(2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of ((2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is not fully understood. However, it has been proposed that the compound exerts its biological activities through the modulation of various signaling pathways. For instance, it has been reported to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory responses. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
((2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide has been reported to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in lipopolysaccharide-stimulated macrophages. The compound has also been reported to scavenge free radicals and inhibit lipid peroxidation, thereby exhibiting significant antioxidant activity. In addition, ((2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of ((2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is its potential use as a fluorescent probe for the detection of metal ions in biological systems. The compound has also been reported to exhibit significant anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for the development of novel therapeutic agents. However, the limitations of ((2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide include its low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on ((2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide. One of the potential directions is the development of novel therapeutic agents based on the structure of the compound. The identification of the specific signaling pathways targeted by ((2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide could also lead to the development of more effective treatments for inflammatory diseases and cancer. In addition, further studies on the use of ((2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide as a fluorescent probe for the detection of metal ions in biological systems could lead to the development of more sensitive and specific diagnostic tools.

Synthesis Methods

The synthesis of ((2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide involves the reaction of ethyl 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-1-carboxylate with 2-methylbenzaldehyde in the presence of ethanol and piperidine. The reaction proceeds through the formation of an imine intermediate, which is subsequently cyclized to form the chromene derivative. The yield of the synthesis method is reported to be around 70-80%.

Scientific Research Applications

((2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

7-ethoxy-2-(2-methylphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-23-14-9-8-13-10-15(18(20)22)19(24-17(13)11-14)21-16-7-5-4-6-12(16)2/h4-11H,3H2,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAJGNWIUXPXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3C)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-7-ethoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide

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